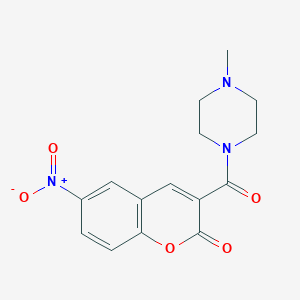![molecular formula C15H8BrCl2NOS B409489 N-(2-Bromophenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide CAS No. 332157-29-6](/img/structure/B409489.png)
N-(2-Bromophenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Bromophenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of bromine, chlorine, and benzothiophene moieties, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromophenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the bromination of 2-aminobenzothiophene followed by chlorination and subsequent carboxamidation. The reaction conditions often require the use of catalysts such as palladium complexes and specific reagents like bromine and thionyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Bromophenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiophene derivatives .
Applications De Recherche Scientifique
N-(2-Bromophenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(2-Bromophenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering specific biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzothiophene derivatives such as:
- N-(2-bromophenyl)-2-chloronicotinamide
- 2-chloro-N-(2-chlorophenyl)nicotinamide
- 2-chloro-N-(3-chlorophenyl)nicotinamide .
Uniqueness
N-(2-Bromophenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide is unique due to its specific combination of bromine, chlorine, and benzothiophene moieties. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
332157-29-6 |
|---|---|
Formule moléculaire |
C15H8BrCl2NOS |
Poids moléculaire |
401.1g/mol |
Nom IUPAC |
N-(2-bromophenyl)-3,6-dichloro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C15H8BrCl2NOS/c16-10-3-1-2-4-11(10)19-15(20)14-13(18)9-6-5-8(17)7-12(9)21-14/h1-7H,(H,19,20) |
Clé InChI |
QKVLLUJKXQSFAE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl)Br |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-{3-[(1-methyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-diphenyl-1H-pyrrol-1-yl}benzoate](/img/structure/B409409.png)
![5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B409413.png)
![(5E)-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B409414.png)
![(5E)-5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B409416.png)
![5-{[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B409417.png)
![2-[{6-Amino-7-nitro-2,1,3-benzoxadiazol-4-yl}(methyl)amino]ethanol](/img/structure/B409419.png)
![(5E)-5-{[2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrol-3-yl]methylidene}-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B409421.png)

![N-[2-(4-Amino-phenylamino)-4'-methyl-[4,5']bithiazolyl-2'-yl]-benzamide](/img/structure/B409423.png)
![N~1~-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N~4~,N~4~-diethyl-1,4-benzenediamine](/img/structure/B409424.png)
![(5E)-5-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B409427.png)
![N,N-diethyl-N'-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzene-1,4-diamine](/img/structure/B409428.png)
![N-[4-(diethylamino)phenyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amine](/img/structure/B409429.png)
